molecular formula C12H12N2O2 B1357993 Ethyl 8-aminoquinoline-3-carboxylate CAS No. 190138-00-2

Ethyl 8-aminoquinoline-3-carboxylate

Cat. No.: B1357993
CAS No.: 190138-00-2
M. Wt: 216.24 g/mol
InChI Key: FLYPPJMEMJHTTQ-UHFFFAOYSA-N
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Description

Ethyl 8-aminoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline itself is an aromatic nitrogen-containing heterocyclic compound, and its derivatives have been extensively studied for their potential therapeutic properties .

Mechanism of Action

Target of Action

Ethyl 8-aminoquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities . The primary targets of quinoline derivatives are often microbial cells, where they exhibit antimicrobial properties . .

Mode of Action

Quinoline derivatives are known to interact with microbial cells, disrupting their normal functions and leading to their death . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to interfere with various biological processes in microbial cells , but the exact pathways and downstream effects of this compound remain to be elucidated.

Pharmacokinetics

Its log Kp (skin permeation) is -6.39 cm/s . These properties suggest that this compound has good bioavailability.

Result of Action

As a quinoline derivative, it is likely to have antimicrobial effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

Biochemical Analysis

Biochemical Properties

Ethyl 8-aminoquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .

Additionally, this compound has been found to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This interaction can influence the levels of neurotransmitters in the brain and may have implications for neurological disorders .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The mechanism behind this effect involves the generation of reactive oxygen species and the disruption of mitochondrial function .

In addition to its anticancer properties, this compound has been found to affect cell signaling pathways. It can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These effects can influence cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, affecting the metabolism of other compounds .

This compound can also influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor that influences its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

The degradation of this compound can lead to the formation of degradation products that may have different biological activities. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity .

Threshold effects have been observed in studies where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic effect but increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 and monoamine oxidase enzymes. The metabolism of this compound can lead to the formation of hydroxylated and demethylated metabolites, which may have different biological activities compared to the parent compound .

The involvement of cytochrome P450 enzymes in the metabolism of this compound can affect the metabolic flux and levels of metabolites. This interaction can influence the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters .

Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments or organelles, affecting its biological activity .

Preparation Methods

The synthesis of ethyl 8-aminoquinoline-3-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the condensation reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 8-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 8-aminoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

ethyl 8-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYPPJMEMJHTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611620
Record name Ethyl 8-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190138-00-2
Record name Ethyl 8-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-amino-4-chloro-3-ethoxycarbonylquinoline (45 mg), triethylamine (0.026 ml) and 10%o palladium on carbon (15 mg) in dioxane was stirred for 7 hours at ambient temperature under 3 atmospheric pressure of hydrogen. Insoluble material was filtered off and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate-dichloromethane) to give 8-amino-3-ethoxycarbonylquinoline (24.5 mg).
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45 mg
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0.026 mL
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15 mg
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Synthesis routes and methods II

Procedure details

Ammonium formate was added to a vigorously stirred mixture of 4-chloro-3-ethoxycarbonyl-8-nitro-quinoline (5.6 g), ethanol (1000 ml) and 10% palladium on carbon catalyst (2 g). The mixture was stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings were evaporated to dryness. The residue so obtained was purified by flash chromatography on silica using chloroform as eluant to give 3-ethoxycarbonyl-8-amino-quinoline in 58% yield, mp 94-96° C.
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2 g
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